Dmyd protein - 138881-40-0

Dmyd protein

Catalog Number: EVT-1520467
CAS Number: 138881-40-0
Molecular Formula: C15H19NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dmyd protein is classified under the broader category of proteins synthesized during translation processes within cells. It is particularly notable for its role in the incorporation of non-canonical amino acids during protein synthesis, which can be monitored using advanced techniques such as mass spectrometry and fluorescent tagging methods. The study of Dmyd protein is essential for understanding cellular mechanisms and the regulation of gene expression.

Synthesis Analysis

Methods and Technical Details

The synthesis of Dmyd protein involves several sophisticated methodologies that allow researchers to analyze its production and functionality. One prominent method is pulsed stable isotope labeling by amino acid in cell culture, commonly referred to as pSILAC. This technique involves incorporating isotopically labeled amino acids into the culture medium, enabling the differentiation between newly synthesized proteins and pre-existing ones. By using mass spectrometry, researchers can quantify the levels of Dmyd protein synthesized under various conditions, providing insights into its regulatory mechanisms .

Another innovative approach is fluorescent non-canonical amino acid tagging, or FUNCAT, which allows real-time visualization of newly synthesized proteins, including Dmyd. This method utilizes artificial amino acids that are tagged with fluorescent markers, facilitating the tracking of protein synthesis dynamics within live cells .

Molecular Structure Analysis

Structure and Data

The molecular structure of Dmyd protein has been studied using various techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed information about the three-dimensional arrangement of atoms within the protein, revealing critical insights into its functional domains and interaction sites.

The specific amino acid sequence of Dmyd protein is crucial for its functionality; alterations in this sequence can significantly affect its synthesis and activity. Data obtained from structural analyses contribute to understanding how Dmyd interacts with other cellular components during translation .

Chemical Reactions Analysis

Reactions and Technical Details

Dmyd protein participates in various biochemical reactions essential for cellular metabolism. One key reaction involves the incorporation of non-canonical amino acids into proteins during translation. This process is facilitated by specific tRNA synthetases that recognize these unusual substrates, allowing them to be integrated into growing polypeptide chains.

Additionally, Dmyd protein can undergo post-translational modifications such as phosphorylation or ubiquitination, which can alter its stability and activity within the cell. These modifications are critical for regulating the function of Dmyd in response to cellular signals .

Mechanism of Action

Process and Data

The mechanism of action for Dmyd protein revolves around its role in translation. During this process, messenger RNA is decoded by ribosomes to synthesize proteins. Dmyd aids in this process by facilitating the incorporation of specific amino acids into the polypeptide chain.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dmyd protein exhibits several physical properties that are typical for proteins involved in translation. It has a relatively high molecular weight and a complex tertiary structure that contributes to its stability and functionality. The solubility of Dmyd varies depending on environmental conditions such as pH and ionic strength.

Chemically, Dmyd is sensitive to denaturing conditions, which can lead to loss of function. Its stability can be assessed through thermal denaturation experiments, providing insights into its structural resilience under stress conditions .

Applications

Scientific Uses

Dmyd protein has significant applications in scientific research, particularly in proteomics and molecular biology. Its ability to incorporate non-canonical amino acids makes it a valuable tool for studying protein synthesis dynamics and interactions within cells.

Moreover, understanding Dmyd's role in translation can lead to advancements in therapeutic strategies for diseases linked to dysregulated protein synthesis. Researchers are exploring its potential as a target for drug development aimed at modulating protein synthesis pathways involved in cancer and neurodegenerative diseases .

Introduction to Dmyd Protein in Myogenic Regulation

Discovery and Evolutionary Context of Dmyd as a Drosophila Myogenic-Determination Homolog

The identification of Dmyd emerged from pioneering investigations into the genetic control of Drosophila muscle development during the late 20th century. Researchers discovered that despite the absence of a true vertebrate MyoD ortholog in flies, a structurally and functionally related gene existed—initially termed nautilus (nau) and later recognized as Dmyd [2] [7]. This breakthrough came through low-stringency hybridization screens using vertebrate MyoD probes against Drosophila genomic libraries, which isolated a gene encoding a basic helix-loop-helix (bHLH) transcription factor with striking domain conservation [2]. The Dmyd protein spans 332 amino acids and exhibits 82% identity to human MyoD within the bHLH domain—the region responsible for DNA binding and dimerization—and complete conservation (100% identity) across the 13-amino acid basic domain essential for muscle-specific gene activation [2].

Table 1: Key Features of Dmyd Protein in Drosophila melanogaster

FeatureDmyd/NautilusVertebrate MyoD
Gene Symbolnau (Dmyd)MYOD1
Protein Size332 amino acids318 amino acids (human)
bHLH Domain Identity82% conserved100% (within family)
Basic Domain Identity100% conserved100%
Chromosomal Location95A/B (right arm of chromosome 3)11p15.4 (human)
Expression PatternSomatic muscle founder cells (transient)Myoblasts and satellite cells

Evolutionarily, Dmyd occupies a unique phylogenetic position as the sole MyoD family member in Drosophila, contrasting with the multigene families (MyoD, Myf5, Mrf4, myogenin) characteristic of vertebrates [2] [7]. This singularity suggests Dmyd represents an ancestral prototype from which vertebrate myogenic regulators diversified following gene duplication events. Functionally, Dmyd expression is restricted to a subset of somatic muscle precursors and is conspicuously absent from visceral and cardiac muscle lineages [7]. This tissue specificity reflects an early evolutionary divergence in myogenic programs, where distinct genetic networks—regulated by factors like tinman (cardiac/visceral) versus Dmyd (somatic)—govern different muscle types [7]. The transient expression of Dmyd during embryonic development further distinguishes it from many vertebrate MRFs; Dmyd protein marks founder cells but rapidly declines upon muscle differentiation, whereas vertebrate MyoD often persists in mature fibers [7].

Phylogenetic Relationship Between Dmyd and Vertebrate MyoD Family Proteins

Phylogenetic analyses across bilaterians reveal that Dmyd and vertebrate MyoD proteins share a deep evolutionary origin predating the protostome-deuterostome split. Despite this shared ancestry, Dmyd clusters within a distinct arthropod-specific clade rather than grouping directly with vertebrate MyoD orthologs [4] [9]. This phylogenetic distribution indicates that lineage-specific gene duplications and functional diversification shaped the myogenic regulatory landscape after the divergence of major animal groups:

  • Vertebrates: Underwent gene duplications generating four MyoD family members (MyoD, Myf5, Mrf4, myogenin) with subfunctionalized roles in myogenic commitment, specification, and differentiation.
  • Teleost fishes: Experienced additional duplication via whole-genome duplication (WGD), leading to paralogs like MyoD1 and MyoD2 in many species (e.g., cichlids, seabream), whereas some lineages (e.g., zebrafish) secondarily lost MyoD2 [9].
  • Drosophila: Retained a single MyoD homolog (Dmyd) without paralogs, reflecting a lack of recent duplication events [2] [7].

Table 2: Evolutionary Trajectory of MyoD Family Genes Across Species

Taxonomic GroupRepresentative SpeciesMyoD Family GenesFunctional Notes
MammalsHomo sapiensMyoD, Myf5, Mrf4, myogeninSubfunctionalization after duplication
Teleost FishSeriola lalandi (yellowtail kingfish)MyoD1, MyoD2Retained both WGD paralogs; distinct spatiotemporal expression
AmphibiansXenopus tropicalisMyoDSingle gene in diploid species
DrosophilaD. melanogasterDmyd (Nautilus)Sole representative; transient founder cell expression

Structurally, Dmyd conserves the canonical domain architecture of vertebrate MyoD proteins:

  • N-terminal transactivation domain (TAD): Contains conserved motifs mediating interactions with co-activators like p300/CBP.
  • Central basic region: Binds E-box DNA motifs (CANNTG) in muscle gene enhancers/promoters.
  • Helix-loop-helix (HLH) domain: Facilitates dimerization with ubiquitously expressed bHLH partners (e.g., E12/E47).
  • C-terminal region: Includes regulatory sequences influencing protein stability and activity [2] [4].Notably, Dmyd lacks the polyserine insert found in the TAD of teleost MyoD1 proteins (e.g., in Oreochromis alcalica), which modulates protein stability and transcriptional activity in fish [9]. This structural difference highlights how clade-specific modifications fine-tune myogenic regulator function despite conserved core domains.

Role of Dmyd in Somatic Muscle Development: Bridging Invertebrate and Vertebrate Myogenesis

Dmyd orchestrates somatic myogenesis through a hierarchical genetic cascade that prefigures muscle patterning. Genetic inactivation studies demonstrate that Dmyd is essential for specifying muscle founder cells—precursors that seed individual muscle fibers—but dispensable for general mesodermal commitment to myogenesis [7]. Key functional insights include:

  • Founder Cell Specification: Dmyd expression marks a stereotypic subset of somatic mesodermal cells in each embryonic hemisegment. Loss-of-function mutations (e.g., nauarmGFP, nau188) disrupt founder cell patterning, yielding rounded, disorganized muscles or complete fiber loss [7].
  • Synergistic Regulation with Mef2: Unlike vertebrates where MyoD precedes Mef2 expression, Drosophila Mef2 activates earlier and independently of Dmyd. Mef2 drives general myoblast differentiation, while Dmyd specifies founder cell identity within this myogenic field [7].
  • Temporal Dynamics: Dmyd expression is transiently upregulated during founder cell specification but rapidly downregulated upon cell fusion and differentiation. This contrasts with vertebrate MyoD, which often persists in mature fibers to facilitate regeneration [7].

Dmyd's function critically depends on non-cell-autonomous signals from adjacent tissues, particularly ectodermally derived cues:

Table 3: Signaling Pathways Regulating Dmyd in Somatic Myogenesis

Signal SourceMoleculeEffect on DmydDownstream Process
EctodermFibroblast Growth Factor (FGF) via DFR1 receptorInduces Dmyd in ventral/lateral clustersFounder cell specification
Parasegmental BordersWingless (Wg; Wnt homolog)Activates Dmyd in medial clustersMuscle patterning and attachment
EctodermStripe (EGR transcription factor)Indirect guidance via tendon cell differentiationMyotube attachment to apodemes

These signaling cascades ensure spatial precision in muscle formation:

  • FGF/DFR1 signaling establishes broad domains of Dmyd+ cells within the mesoderm.
  • Wingless refines this pattern into segmentally repeated clusters.
  • Stripe coordinates tendon cell differentiation, guiding Dmyd-specified myotubes to correct attachment sites [7].

This intricate interplay between cell-intrinsic transcription factors (Dmyd, Mef2) and extrinsic signals (FGF, Wg) demonstrates how evolutionarily conserved pathways achieve species-specific muscle morphologies. Vertebrate homologs of these pathways—FGFs regulating myoblast proliferation and Wnts modulating satellite cell fate—underscore deep conservation in myogenic regulation despite 600 million years of divergence [7] [9]. Dmyd thus serves as a powerful model for dissecting core principles of muscle development relevant to understanding vertebrate myogenesis and regenerative medicine.

Properties

CAS Number

138881-40-0

Product Name

Dmyd protein

Molecular Formula

C15H19NO3

Synonyms

Dmyd protein

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